3,3',3''-Nitrilotris(propionamide) (CAS 2664-61-1), also known as tris(2-carbamoylethyl)amine, is a highly functionalized tripodal tertiary amine featuring three terminal propionamide branches. Commercially supplied as a stable, high-melting crystalline powder, it is primarily procured as a specialized chain transfer agent, a crosslinking building block for stimuli-responsive polymers, and a high-density chelating agent. Its specific combination of a central basic nitrogen and multiple hydrogen-bonding amide groups makes it a critical precursor for synthesizing advanced rheology modifiers used in enhanced oil recovery, as well as modified cellulosic adsorbents for industrial wastewater treatment .
Substituting 3,3',3''-Nitrilotris(propionamide) with simpler amides (e.g., propionamide) or standard tripodal amines (e.g., triethanolamine) compromises both process control and end-product performance. In free-radical polymerization, simple amides lack the multi-dentate branching capability required to form robust, shear-resistant polymer networks, while standard linear chain transfer agents like sodium formate offer vastly inferior transfer constants, leading to poorly controlled molecular weights. Furthermore, in high-salinity applications such as enhanced oil recovery, standard polyacrylamide networks collapse; this compound's specific tripodal amide geometry is required to construct sterically hindered, stimuli-responsive polyzwitterions that maintain or increase their hydrodynamic volume in the presence of harsh electrolytes [1].
In the synthesis of polyacrylamide (PAM) and related water-soluble polymers, 3,3',3''-Nitrilotris(propionamide) demonstrates quantitatively superior reactivity as a chain transfer and branching agent. Literature data indicates that this compound exhibits a chain transfer constant (C_CT x 10^4) of 564 at 85 °C. In contrast, standard chain transfer agents like sodium formate (NaOOCH) exhibit a C_CT x 10^4 of only 22.7, and simple propionamide achieves only 220 [1]. This quantitative advantage allows formulators to achieve precise molecular weight control and specific branching architectures at significantly lower loading concentrations.
| Evidence Dimension | Chain Transfer Constant (C_CT x 10^4) |
| Target Compound Data | 564 (at 85 °C) |
| Comparator Or Baseline | Propionamide (220) and Sodium Formate (22.7) |
| Quantified Difference | 2.5x higher efficiency than propionamide; >24x higher than sodium formate |
| Conditions | Free-radical polymerization of acrylamide in aqueous media |
Enables precise molecular weight control and reduces the required concentration of additives in industrial polymer manufacturing.
Polymers and hydrogels crosslinked or modified with tripodal amides like 3,3',3''-Nitrilotris(propionamide) exhibit anti-polyelectrolyte behavior, which is critical for harsh industrial environments. While standard linear polyacrylamide (PAM) homopolymers suffer a severe drop in reduced viscosity when exposed to high sodium chloride concentrations due to coil collapse, copolymers integrating this compound maintain and even increase their hydrodynamic volume[1]. As electrolyte concentration increases, the charge-shielding of the network allows the polymer coils to expand, sustaining critical viscosity metrics required for mobility control.
| Evidence Dimension | Reduced Viscosity in NaCl Solutions |
| Target Compound Data | Maintains or increases hydrodynamic volume/viscosity |
| Comparator Or Baseline | Standard PAM homopolymers (severe viscosity loss) |
| Quantified Difference | Qualitative reversal of standard polyelectrolyte collapse |
| Conditions | Aqueous solutions with increasing NaCl concentrations at pH 9.5 |
Critical for procuring precursors for fracking fluids and EOR polymers that must perform reliably in brine-heavy subterranean environments.
3,3',3''-Nitrilotris(propionamide) is utilized to chemically modify filtration substrates, significantly upgrading their pollutant-trapping capacity. When cellulose is chemically modified with 20 to 30% N-methylol derivatives of this compound, the resulting composite serves as a high-capacity adsorbent for acid dyes in textile effluents [1]. The tripodal structure provides a dense array of hydrogen-bonding amide sites and a protonatable central amine, which drastically outperforms unmodified cellulose in the rapid sequestration and recovery of complex anionic dyestuffs from industrial wastewater.
| Evidence Dimension | Acid Dye Adsorption Capacity |
| Target Compound Data | High sequestration via modified cellulose (20-30% functionalization) |
| Comparator Or Baseline | Unmodified cellulose (low baseline adsorption) |
| Quantified Difference | Significant enhancement in dye removal kinetics and total capacity |
| Conditions | Textile effluent treatment (acid dye solutions) |
Justifies the procurement of this compound as a surface-modifying agent for manufacturing high-performance industrial wastewater filtration media.
From a manufacturing and procurement standpoint, the physical state of a crosslinker dictates its processability. 3,3',3''-Nitrilotris(propionamide) is a crystalline solid with a narrow melting point range of 182 to 186 °C and a density of 1.23 g/cm³ . Compared to liquid tripodal amines like triethanolamine (TEA) or highly volatile simple amides, its high thermal stability and solid-state nature allow for highly accurate gravimetric dosing, prevent evaporative losses during high-temperature polymer extrusion, and ensure a long, stable shelf life without the need for specialized atmospheric controls.
| Evidence Dimension | Melting Point and Physical State |
| Target Compound Data | 182–186 °C (Stable crystalline powder) |
| Comparator Or Baseline | Triethanolamine (Liquid, MP 20 °C) / Acrylamide (MP 84 °C, sublimation risk) |
| Quantified Difference | >100 °C higher melting point than standard liquid/low-melting alternatives |
| Conditions | Standard industrial storage and high-temperature processing |
Ensures safer handling, precise solid-state dosing, and zero volatility losses during high-temperature industrial synthesis.
Directly leveraging its high chain transfer constant and ability to form stimuli-responsive networks, this compound is procured for manufacturing EOR fluids that resist the viscosity collapse typically seen in standard polyacrylamides when exposed to subterranean brines[1].
Based on its dense hydrogen-bonding network and protonatable core, it serves as a highly efficient modifying agent for cellulosic filters, creating high-capacity adsorbents specifically tailored for stripping acid dyes from textile dyehouse effluents [2].
Because it is a stable, high-melting solid that allows for precise gravimetric dosing without evaporative loss, it is widely procured as a core building block for synthesizing complex, highly branched hydrogels where exact stoichiometric control is mandatory for batch-to-batch reproducibility.